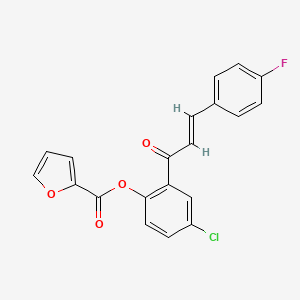
(E)-4-Chlor-2-(3-(4-Fluorphenyl)acryloyl)phenylfuran-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring), and several other functional groups including a carboxylate (a salt or ester of a carboxylic acid) .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions. For example, furan rings can be synthesized through the cyclization of 1,4-diketones . The introduction of the phenyl and carboxylate groups would likely involve additional steps .Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and bonding of the atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Mittel
(E)-4-Chlor-2-(3-(4-Fluorphenyl)acryloyl)phenylfuran-2-carboxylat: hat sich als vielversprechende Klasse von Antimycobakterienmitteln erwiesen. Diese Verbindungen haben die Fähigkeit, die Eisenhomöostase in Mycobacterium tuberculosis (Mtb) zu stören . Angesichts der globalen Auswirkungen der Tuberkulose (TB) ist es entscheidend, neue Medikamente zu finden, die auf unerforschte molekulare Ziele wirken. Das Potenzial dieser Verbindung als Antituberkulosemittel rechtfertigt weitere Untersuchungen.
Nichtlineare optische (NLO) Materialien
Organische nichtlineare optische (NLO) Einkristalle sind für die Optoelektronik, Photonik und Lasertechnologie unerlässlich. 4-Chlor-2-[(2E)-3-(4-Fluorphenyl)prop-2-enoyl]phenylfuran-2-carboxylat kann zu einem nicht-zentrosymmetrischen Raumgruppenorganischen NLO-Kristall synthetisiert werden. Solche Kristalle zeigen einzigartige optische Eigenschaften und sind leicht, kostengünstig und einfach herzustellen . Forscher erforschen weiterhin neuartige NLO-Materialien, und diese Verbindung könnte zu diesem Bereich beitragen.
Antituberkulose-Medikamentenentwicklung
Angesichts des Anstiegs von multiresistenten (MDR) und umfassend resistenten (XDR) TB-Infektionen werden dringend neue Medikamentenkandidaten benötigt. Das Gerüst von Furan-basierten Verbindungen, einschließlich 4-Chlor-2-[(2E)-3-(4-Fluorphenyl)prop-2-enoyl]phenylfuran-2-carboxylat, wurde im Laufe der Jahre optimiert. Diese Verbindungen zielen auf die Eisenaufnahme in Mtb ab, ein kritischer Prozess für die Etablierung und Aufrechterhaltung der Infektion . Die Untersuchung ihrer Wirksamkeit als Antituberkulosemittel ist unerlässlich.
Strukturbestimmung
Das Verständnis der Kristallstruktur dieser Verbindung ist entscheidend für die Medikamentenentwicklung. Forscher haben den Kristall eines fluorierten Esterderivats von 4-Chlor-2-[(2E)-3-(4-Fluorphenyl)prop-2-enoyl]phenylfuran-2-carboxylat unter Verwendung von Techniken wie 1H-NMR, 13C-NMR, HRMS und Einkristall-XRD analysiert . Diese Studien liefern wertvolle Einblicke in die molekulare Anordnung und Stabilität.
Synthese von Derivaten
Forscher haben Derivate dieser Verbindung synthetisiert, wie zum Beispiel Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat . Die Untersuchung der Eigenschaften und Aktivitäten dieser Derivate kann zu neuartigen Anwendungen oder verbesserten Medikamentenkandidaten führen.
Biologisches Potenzial
Die Erforschung des biologischen Potenzials von This compound-Derivaten ist unerlässlich. Zum Beispiel wurden verwandte Indolderivate auf ihre Trypanocidaktivität untersucht . Die Untersuchung ähnlicher Eigenschaften für diese Verbindung könnte zusätzliche therapeutische Anwendungen aufdecken.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-6-10-18(26-20(24)19-2-1-11-25-19)16(12-14)17(23)9-5-13-3-7-15(22)8-4-13/h1-12H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGSVGMXTHXCIJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
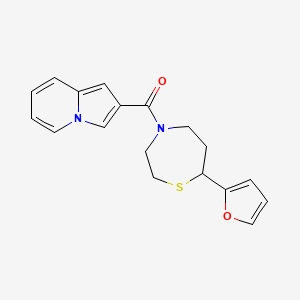
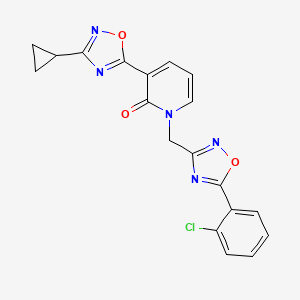
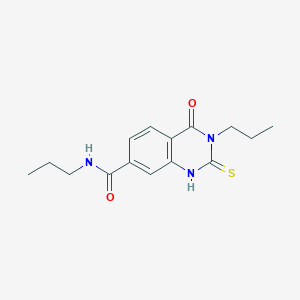

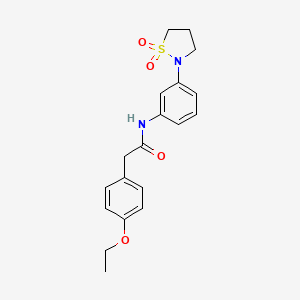
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
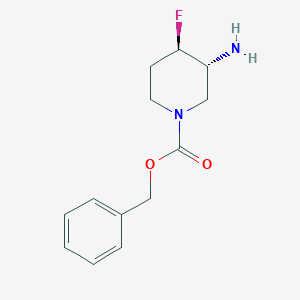
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)
